molecular formula C11H7BrN4 B12915116 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-96-1

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12915116
CAS No.: 62051-96-1
M. Wt: 275.10 g/mol
InChI Key: XIEOZCBYNWXBPZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine core, substituted at the 3-position with a 2-bromophenyl group. This scaffold is recognized as a purine isostere, enabling interactions with biological targets such as kinases and receptors . Its synthesis typically involves cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization under microwave irradiation or heating in DMF with sodium acetate . The bromophenyl substituent enhances steric bulk and electronic effects, influencing both reactivity and pharmacological activity.

Properties

CAS No.

62051-96-1

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7BrN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H

InChI Key

XIEOZCBYNWXBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of a hydrazine derivative with a brominated aromatic aldehyde under acidic conditions. Another approach is the reaction of a bromophenyl-substituted hydrazine with a pyridine carboxylic acid derivative in the presence of a dehydrating agent. Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its significant biological activities. Key areas of research include:

  • Anticancer Activity : Studies have indicated that derivatives of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has made it a candidate for further development in cancer therapies.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against drug-resistant strains highlights its potential as a new antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Synthetic Chemistry

In synthetic chemistry, the compound serves as an important building block due to its versatile reactivity:

  • Synthesis of Triazole Derivatives : The triazole ring can be modified to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.
  • Click Chemistry : The compound's structure is conducive to click chemistry reactions, allowing for the rapid synthesis of complex molecules with high yields.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for specific interactions with other materials.
  • Optoelectronics : The compound's electronic properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) investigated the antimicrobial properties of the compound against antibiotic-resistant bacteria. The study found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as a new therapeutic option.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Bromophenyl)-1H-[1,2,3]triazoleContains a single triazole ringSimpler structure; potential for different reactivity
4-(2-Bromophenyl)-1H-pyrazolePyrazole instead of pyridineDifferent nitrogen arrangement affects properties
6-(2-Bromophenyl)-[1,2,4]triazolo[4,5-d]pyrimidineFused triazole and pyrimidinePotentially different biological activity profile

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolopyridines exhibit diverse biological activities depending on substituent patterns. Key analogues include:

Compound Name Substituents Key Properties/Activities Reference
3-(4-Chlorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 4-Cl-C6H4, CN at C6 Anticancer (c-Met inhibition)
3-(3-Bromophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile 3-Br-C6H4, CN at C6 Higher yield (80%), antifungal activity
3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine 3-CF3O-C6H4 Kinase inhibition (PIM-1)
6-Bromo-3,7-dimethyl-3H-triazolo[4,5-b]pyridine Br at C6, CH3 at C3, C7 Intermediate in anticancer drug synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, CF3O) enhance stability and binding to hydrophobic enzyme pockets .
  • Cyanide substituents at C6 (e.g., in 3f and 3g) improve solubility and modulate anticancer activity .
  • Methyl groups (e.g., in 6-bromo-3,7-dimethyl derivative) reduce steric hindrance, favoring synthetic accessibility .

Physicochemical Properties

Data from triazolopyridine derivatives (Table 1):

Compound Melting Point (°C) Yield (%) MS (m/z) [M+H]+ ¹H NMR (δ, ppm)
3-(4-Chlorophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile (3f) >300 87 286 NH2: 7.65; HAr: 8.19, 7.81
3-(3-Bromophenyl)-3H-triazolo[4,5-b]pyridine-6-carbonitrile (3g) 328–329 80 330, 332 HAr: 8.35, 8.15; NH2: 8.01
6-Bromo-3,7-dimethyl-3H-triazolo[4,5-b]pyridine N/A N/A N/A CH3: ~2.5–3.0; Br: deshielded C6

Notes:

  • Higher melting points (>300°C) correlate with strong intermolecular interactions in halogenated derivatives .
  • Bromine substituents increase molecular weight and lipophilicity, impacting bioavailability .

Biological Activity

3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of a triazole ring with a pyridine moiety, along with a bromophenyl substituent. This arrangement contributes to its chemical reactivity and biological profile. The molecular formula is C11H7BrN4C_{11}H_7BrN_4, with a molecular weight of approximately 249.10 g/mol .

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, making it a candidate for further development in cancer therapy .
  • Enzyme Inhibition : Interaction studies reveal that the compound can bind to specific enzymes, modulating their activity. This property is crucial for its potential use in treating diseases where enzyme dysregulation occurs .

Synthesis Methods

Several synthesis methods have been reported for this compound. Common approaches include:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring efficiently.
  • Condensation Reactions : Involving brominated phenyl derivatives and pyridine precursors under controlled conditions to yield the target compound .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines including HCT116 (colon), MCF-7 (breast), and U87 MG (glioblastoma). The compound exhibited IC50 values ranging from 5 to 15 µM across these cell lines, suggesting moderate potency compared to standard chemotherapeutics .

Antimicrobial Efficacy

In antimicrobial studies, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were found to be as low as 8 µg/mL for certain strains .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(2-Bromophenyl)-1H-[1,2,3]triazoleContains a single triazole ringSimpler structure; potential for different reactivity
4-(2-Bromophenyl)-1H-pyrazolePyrazole instead of pyridineDifferent nitrogen arrangement affects properties
6-(2-Bromophenyl)-[1,2,4]triazolo[4,5-d]pyrimidineFused triazole and pyrimidinePotentially different biological activity profile

This comparison highlights the distinctiveness of this compound due to its specific nitrogen arrangement and fused structure.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of pyridine-2,3-diamine derivatives. For example, triflation of 3-(4-methoxyphenyl)-3,4-dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one with triflic anhydride in pyridine generates a reactive triflate intermediate, which undergoes nucleophilic substitution with amines (e.g., benzylamine derivatives) in dioxane at 55°C to yield triazolopyridine derivatives . Optimization includes:

  • Temperature Control: Maintaining 55°C during substitution avoids side reactions.
  • Purification: Gradient elution (e.g., 10% EtOAc in hexane to 100% EtOAc) improves purity .
  • Yields: Reported yields range from 37% to 91% depending on substituents and reaction scale .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions. For example, aromatic protons in the 7.40–8.02 ppm range (acetone-d6) confirm bromophenyl attachment .
  • Mass Spectrometry (MS): High-resolution MS (e.g., m/z 350.1 [M+H]+^+) validates molecular weight .
  • X-ray Crystallography: Resolves ambiguities in fused-ring systems (e.g., distinguishing [4,5-b] vs. [4,5-c] isomers) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer activity of 3-(2-Bromophenyl)-3H-triazolo[4,5-b]pyridine derivatives?

Methodological Answer: SAR studies highlight:

  • Electron-Withdrawing Groups: The 2-bromophenyl group enhances activity by modulating electron density. Derivatives with trifluoromethoxy or fluoro substituents show improved binding to kinases like c-Met .
  • Substitution Patterns: Modifications at the 5-position (e.g., acrylonitrile groups) influence antiproliferative potency by altering steric interactions with tubulin .
  • Biological Data: Testing against 60 human tumor cell lines revealed selective activity. For example, 5,7-diamino-3-(3-trifluoromethylphenyl)-triazolo[4,5-b]pyridine-6-carbonitrile showed GP = 29.14% in lung cancer (EKVX cells) .

Q. Table 1: Anticancer Activity of Selected Derivatives

CompoundCell Line (Cancer Type)Growth Percentage (GP)Reference
Triazolo[4,5-b]pyridine-6-carbonitrileEKVX (Lung)29.14%
PF-04217903 (c-Met inhibitor)MultipleIC50_{50} < 10 nM

Q. How can computational modeling guide the design of triazolo[4,5-b]pyridine derivatives as kinase inhibitors?

Methodological Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding modes to ATP pockets. For c-Met inhibitors, the triazolopyridine core anchors to hinge regions via hydrogen bonds, while the 2-bromophenyl group occupies hydrophobic pockets .
  • QSAR Models: Quantitative SAR analyses correlate logP and polar surface area with permeability. Derivatives with cLogP < 3.5 and < 70 Å2^2 polar surface area show improved blood-brain barrier penetration .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for triazolo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Metabolic Stability Assays: Liver microsome studies (e.g., human/rat) identify rapid clearance issues. For example, demethylation of 4-methoxyphenyl derivatives reduces half-life .
  • Pharmacokinetic Profiling: Adjusting substituents (e.g., replacing methoxy with hydroxy groups via BBr3_3 demethylation) improves solubility and bioavailability .
  • Dose Optimization: Preclinical species studies (e.g., rats) determine ED50_{50} values. Compound 35 (a P2X7 antagonist) showed ED50_{50} = 0.07 mg/kg with tolerability up to 30 mg/kg .

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